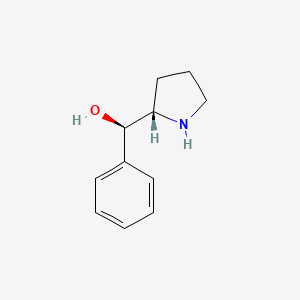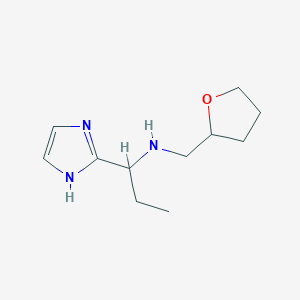
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is a synthetic organic compound that features an imidazole ring and a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydrofuran ring is replaced by the imidazole derivative.
Formation of the Propan-1-amine Linker: The final step involves the formation of the propan-1-amine linker through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors with imidazole-binding sites.
Materials Science: It can be used in the synthesis of polymers and materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biological processes involving imidazole-containing enzymes or proteins.
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
1-(1H-Imidazol-2-yl)-N-methylpropan-1-amine: Lacks the tetrahydrofuran moiety, making it less soluble.
1-(1H-Imidazol-2-yl)-N-((tetrahydropyran-2-yl)methyl)propan-1-amine: Contains a tetrahydropyran ring instead of tetrahydrofuran, which may affect its reactivity and solubility.
Uniqueness: 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is unique due to the presence of both the imidazole ring and the tetrahydrofuran moiety, which confer specific chemical properties such as enhanced solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H19N3O |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-yl)-N-(oxolan-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H19N3O/c1-2-10(11-12-5-6-13-11)14-8-9-4-3-7-15-9/h5-6,9-10,14H,2-4,7-8H2,1H3,(H,12,13) |
Clé InChI |
PCBREQZDLDNDMN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC=CN1)NCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,5S,6aS)-5-[2-(trifluoromethyl)phenyl]-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B11766296.png)
![7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
![(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11766306.png)

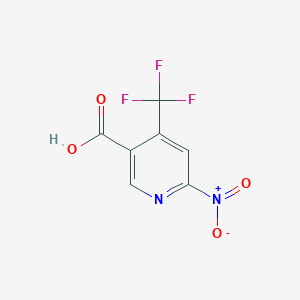
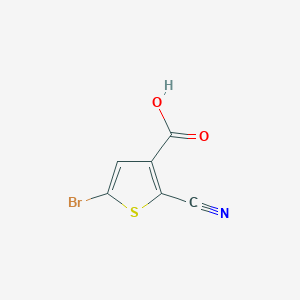
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)
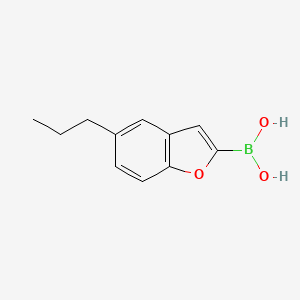
![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)
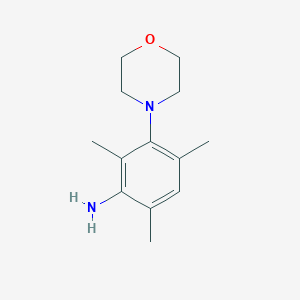
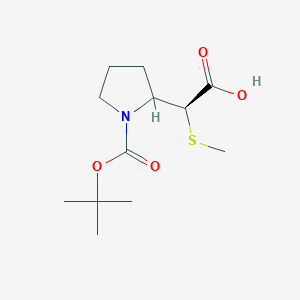
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)
